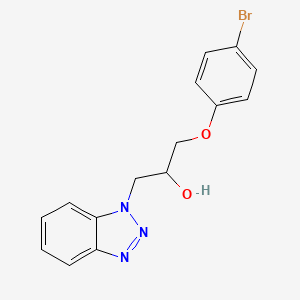![molecular formula C20H22N2O3 B3933849 (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933849.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound used in scientific research. It belongs to the class of organic compounds known as ketones and is used in various fields of study, including biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone involves its inhibition of GAPDH and acetylcholinesterase. By blocking these enzymes, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone disrupts the normal metabolic processes in cells and affects neurotransmission. This leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been found to affect mitochondrial function, resulting in a decrease in ATP production and an increase in mitochondrial membrane potential. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to alter calcium homeostasis in cells, leading to an increase in intracellular calcium levels. These effects can have a range of physiological consequences, including changes in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a useful tool for scientific research because of its potent inhibitory effects on GAPDH and acetylcholinesterase. It can be used to study the role of these enzymes in various biological processes and diseases. However, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone also has some limitations. Its toxicity and potential for inducing oxidative stress make it unsuitable for use in vivo. Additionally, its inhibitory effects may be non-specific, affecting other enzymes and processes in cells.
未来方向
There are several potential future directions for research involving (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone derivatives with improved specificity and reduced toxicity. Another potential direction is the study of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone's effects on other enzymes and metabolic pathways. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone's potential as a treatment for Alzheimer's disease warrants further investigation.
科学研究应用
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis. (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone a potential candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-7-16(12-15(14)2)20(23)18-13-17(22(24)25)8-9-19(18)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFGZKSNBLRCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2-bromobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3933766.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3933781.png)
![3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3933785.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![2-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3933796.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933797.png)
![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)
![4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3933810.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933824.png)


![2-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933856.png)